molecular formula C13H11FO2 B6370172 4-(2-Fluoro-5-methoxyphenyl)phenol CAS No. 1261916-26-0

4-(2-Fluoro-5-methoxyphenyl)phenol

Cat. No.: B6370172
CAS No.: 1261916-26-0
M. Wt: 218.22 g/mol
InChI Key: FRYKSWBOYWSTBU-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxyphenyl)phenol is an aromatic compound that features a phenol group substituted with a fluoro and methoxy group on the benzene ring

Chemical Reactions Analysis

4-(2-Fluoro-5-methoxyphenyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Fluoro-5-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the fluoro and methoxy groups can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

4-(2-Fluoro-5-methoxyphenyl)phenol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-11-6-7-13(14)12(8-11)9-2-4-10(15)5-3-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYKSWBOYWSTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683497
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-26-0
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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